4-(6-methoxypyridin-3-yl)benzoic Acid
Overview
Description
“4-(6-methoxypyridin-3-yl)benzoic Acid” is a chemical compound with the molecular formula C13H11NO3 . It is a compound that has been studied for its potential applications in various fields.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid group attached to a methoxypyridinyl group . The exact 3D conformer and other structural details can be found in databases like PubChem .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 229.23 g/mol, and its molecular formula is C13H11NO3 . It has one hydrogen bond donor and four hydrogen bond acceptors . Its exact mass and monoisotopic mass are 229.07389321 g/mol . The compound has a complexity of 261 .Scientific Research Applications
Luminescent Materials and Liquid Crystals
The compound 4-(6-methoxypyridin-3-yl)benzoic Acid and its derivatives exhibit properties useful in the creation of luminescent materials. A series of luminescent compounds containing structures similar to this compound were synthesized, showing potential as blue emitting materials. They demonstrated absorption and emission in specific nanometer ranges, making them suitable for applications in display technologies or as indicators (Ahipa et al., 2014).
Applications in Biochemical Research
Biochemical Research
In biochemical research, derivatives of this compound are used to study biological processes. For instance, derivatives have been utilized in the exploration of receptor antagonists, with one study identifying a compound as a potent and selective antagonist of a specific receptor. This indicates the potential of these compounds in the development of therapeutic agents and in the study of disease mechanisms (Hutchinson et al., 2003).
Applications in Material Science
Polyaniline Doping
In the field of material science, specifically in conducting polymer research, benzoic acid and its derivatives, like this compound, are used as dopants for polyaniline. These dopants significantly influence the conductivity and other properties of the polyaniline, making it applicable in various electronic devices (Amarnath & Palaniappan, 2005).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that the compound might be involved in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Biochemical Pathways
Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it might affect pathways related to carbon–carbon bond formation
Result of Action
Given its potential involvement in the suzuki–miyaura cross-coupling reaction , it might induce changes at the molecular level related to carbon–carbon bond formation
Properties
IUPAC Name |
4-(6-methoxypyridin-3-yl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-7-6-11(8-14-12)9-2-4-10(5-3-9)13(15)16/h2-8H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWSADQKNXINOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405445 | |
Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219671-80-4 | |
Record name | 4-(6-methoxypyridin-3-yl)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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